molecular formula C14H13FN2O4 B2947874 (5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione CAS No. 551931-22-7

(5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2947874
CAS No.: 551931-22-7
M. Wt: 292.266
InChI Key: CERPTWXPFFCBDN-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is a barbiturate-derived heterocyclic compound featuring a 1,3-diazinane (pyrimidine) core substituted with a 4-fluorophenylmethylidene group at position 5 and a 2-methoxyethyl chain at position 1. Its E-configuration at the exocyclic double bond (C5) is critical for molecular conformation and intermolecular interactions .

Properties

IUPAC Name

(5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c1-21-7-6-17-13(19)11(12(18)16-14(17)20)8-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,18,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERPTWXPFFCBDN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CC=C(C=C2)F)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326824
Record name (5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819383
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

551931-22-7
Record name (5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-fluorobenzaldehyde with 1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction may be carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : Bulky substituents at position 1 (e.g., 2-phenylethyl in ) may hinder molecular packing or binding to biological targets compared to the smaller 2-methoxyethyl group.
  • Hydrogen Bonding : The 2-methoxyethyl chain in the target compound provides an additional hydrogen bond acceptor (methoxy oxygen), unlike methyl or phenyl substituents .

Comparison Insights :

  • The target compound likely follows a barbituric acid–aldehyde condensation pathway, similar to , but with 4-fluorobenzaldehyde and 2-methoxyethylamine as reactants.
  • Triphosgene-mediated cyclization (as in ) offers higher regioselectivity but requires stringent anhydrous conditions compared to chalcone reduction.

Pharmacological and Physicochemical Properties

Antimicrobial Activity

While the target compound’s activity is undocumented, analogues like 5-benzylpyrimidin-2,4,6-triones (e.g., ) show moderate antimicrobial effects against Staphylococcus aureus (MIC: 32 µg/mL). The 4-fluorophenyl group may enhance membrane permeability due to fluorine’s electronegativity, but this requires validation.

Physicochemical Parameters

Property Target Compound (5E)-5-[(3,4-Dimethoxyphenyl)... (5Z)-1-Methyl-5-[(2,3,4-Trimethoxyphenyl)...
Molecular Weight (g/mol) ~336.3 (calculated) 386.4 320.3
LogP (Predicted) ~1.8 2.5 1.2
Hydrogen Bond Acceptors 5 7 6
Topological Polar Surface Area (Ų) ~71.4 ~98.5 ~85.0

Analysis :

  • The target compound’s lower logP compared to suggests reduced lipid solubility, which may limit blood-brain barrier penetration.
  • Higher hydrogen bond acceptor count in methoxy-rich analogues (e.g., ) correlates with increased solubility in polar solvents.

Biological Activity

The compound (5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione , with CAS number 551931-22-7 , is a diazinane derivative notable for its potential biological activities. This article reviews its chemical properties, synthesis, and biological activity based on diverse research findings.

  • Molecular Formula : C₁₄H₁₃FN₂O₄
  • Molecular Weight : 292.27 g/mol
  • Structure : The compound features a diazinane core with a 4-fluorophenyl group and a methoxyethyl substituent.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions to yield the desired diazinane structure. Specific methods may include:

  • Refluxing with suitable solvents.
  • Use of catalysts to enhance reaction efficiency.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related diazinanes inhibit cell proliferation in various cancer cell lines at micromolar concentrations.
  • The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Studies suggest that it possesses activity against Gram-positive bacteria, including resistant strains.
  • The effectiveness against specific pathogens can vary, necessitating further exploration into its spectrum of activity.

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in Acta Crystallographica highlighted the structural analysis of similar diazinane derivatives and their interaction with cellular targets, demonstrating potential pathways for therapeutic applications in oncology .
  • Microbial Resistance : Research conducted on related compounds indicated that they could reduce the total protein content in resistant bacterial strains significantly more than traditional antibiotics . This suggests a unique mechanism that could be exploited in drug development.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption profiles and moderate bioavailability in animal models. This data is crucial for understanding the therapeutic window and optimizing dosage regimens.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineConcentration (M)Observed Effect
AnticancerL1210 leukemia cells4 x 10⁻⁷Inhibition of cell proliferation
AntimicrobialStaphylococcus faecium4 x 10⁻⁹Decreased total protein content
AntimicrobialResistant bacterial strains10⁻³Significant growth inhibition

Q & A

Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves refluxing precursors in polar aprotic solvents (e.g., DMF) with acid catalysts (e.g., acetic acid) and bases (e.g., sodium acetate) to facilitate cyclocondensation . For example, analogous diazinane derivatives are synthesized via reflux with chloroacetic acid and sodium acetate, followed by recrystallization from DMF-ethanol mixtures . To optimize yield, systematically vary parameters like temperature (80–120°C), stoichiometry (1:1–1:3 molar ratios), and solvent polarity. Use Design of Experiments (DoE) to identify critical factors (e.g., reaction time, catalyst loading) and resolve conflicting yield data .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration and confirm E/Z isomerism (e.g., mean C–C bond deviation <0.002 Å, R factor <0.05) .
  • NMR/FTIR : Assign peaks using ¹H/¹³C NMR (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and carbonyl stretches (1700–1750 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS (e.g., deviation <2 ppm) .

Q. What preliminary biological screening methodologies assess bioactivity?

Methodological Answer:

  • In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), and antimicrobial activity (MIC determination) at 1–100 µM concentrations .
  • Molecular docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., PPAR-γ for antidiabetic activity) .

Advanced Research Questions

Q. How can factorial DoE optimize multi-variable synthesis parameters and resolve yield discrepancies?

Methodological Answer: Employ a 2³ factorial design to test temperature (Levels: 90°C, 110°C), solvent ratio (DMF:AcOH, 1:1 vs. 1:2), and catalyst concentration (0.5–1.5 eq). Analyze interactions using ANOVA to identify dominant factors (e.g., solvent polarity significantly impacts cyclization efficiency). Conflicting yield data from literature (e.g., 45% vs. 68%) may arise from unoptimized stoichiometry or impurities; use response surface methodology (RSM) to refine conditions .

Q. What computational strategies elucidate reaction mechanisms and electronic properties?

Methodological Answer:

  • Quantum chemical calculations : Perform DFT (B3LYP/6-311+G(d,p)) to map reaction pathways (e.g., keto-enol tautomerism during cyclization) and calculate activation energies .
  • AI-driven simulations : Integrate COMSOL Multiphysics with machine learning to predict optimal reaction trajectories and byproduct formation .

Q. How can structure-activity relationships (SAR) be established via molecular modifications?

Methodological Answer:

  • Systematic substitutions : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) moieties. Synthesize analogs via Pd-catalyzed cross-coupling .
  • Pharmacological profiling : Compare IC₅₀ values across analogs in target-specific assays (e.g., COX-2 inhibition) to identify critical substituents .

Q. What advanced methods resolve stereochemical ambiguities in E/Z isomer formation?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IG-3 column (hexane:isopropanol, 85:15) to separate isomers; validate with NOESY (nuclear Overhauser effect for spatial proximity analysis) .
  • Dynamic NMR : Monitor isomerization kinetics (e.g., coalescence temperature) to assess thermodynamic stability .

Q. How should discrepancies between theoretical and experimental physicochemical properties be addressed?

Methodological Answer:

  • Solubility conflicts : If predicted logP (e.g., 2.8 via ChemAxon) mismatches experimental shake-flask data (logP=3.2), re-evaluate force field parameters or measure via HPLC retention .
  • Crystal packing anomalies : Compare DFT-predicted lattice energies with experimental DSC (differential scanning calorimetry) to identify polymorphic influences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.